molecular formula C16H19NO2S B4710435 N-[3-(2-ethoxyphenyl)propyl]thiophene-2-carboxamide

N-[3-(2-ethoxyphenyl)propyl]thiophene-2-carboxamide

Cat. No.: B4710435
M. Wt: 289.4 g/mol
InChI Key: COTHGYCMYSPBQR-UHFFFAOYSA-N
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Description

N-[3-(2-ethoxyphenyl)propyl]thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and material science .

Preparation Methods

The synthesis of N-[3-(2-ethoxyphenyl)propyl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 3-(2-ethoxyphenyl)propylamine under appropriate reaction conditions. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Chemical Reactions Analysis

N-[3-(2-ethoxyphenyl)propyl]thiophene-2-carboxamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-[3-(2-ethoxyphenyl)propyl]thiophene-2-carboxamide has various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(2-ethoxyphenyl)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators or receptors .

Comparison with Similar Compounds

N-[3-(2-ethoxyphenyl)propyl]thiophene-2-carboxamide can be compared with other thiophene derivatives such as:

These compounds share similar thiophene-based structures but differ in their specific substituents and pharmacological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name

N-[3-(2-ethoxyphenyl)propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-2-19-14-9-4-3-7-13(14)8-5-11-17-16(18)15-10-6-12-20-15/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTHGYCMYSPBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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